methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
Description
Properties
IUPAC Name |
1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-9-10-5-4-8-13-7-3-2-6-11(10)13/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDVQPTUYDTXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN2C1CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine typically involves the reaction of quinolizidine derivatives with methylating agents. One common method is the reductive amination of quinolizidine with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antimicrobial Properties
Recent studies have highlighted the potential antiviral and antimicrobial activities of derivatives of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine. For instance, a study published in the Molecules journal investigated the synthesis of quinolizine derivatives and their effects on various pathogens. The results indicated that certain derivatives exhibited promising antimicrobial activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Analgesics and Central Nervous System (CNS) Agents
The compound has also been explored as a precursor in the synthesis of analgesics and other CNS-active drugs. Methylamines are known to play a crucial role in the development of local anesthetics and antidepressants, with this compound being a candidate for further research in this area .
Agrochemical Applications
Pesticides and Herbicides
this compound serves as a building block for various agrochemicals, particularly in the formulation of pesticides and herbicides. Its derivatives can enhance the efficacy of active ingredients in pest control formulations, making them valuable in agricultural practices aimed at improving crop yields .
Plant Growth Regulators
In addition to its role in pest management, this compound may also be involved in developing plant growth regulators. Research indicates that certain methylamine derivatives can influence plant growth responses, which could lead to advancements in agricultural productivity .
Materials Science Applications
Polymer Production
this compound is utilized in synthesizing specialty polymers, including those used in coatings and adhesives. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications .
Surfactants and Detergents
The compound's amphiphilic nature allows it to function effectively as a surfactant. It can be employed in formulating detergents and cleaning agents, where it enhances solubility and dispersibility of active ingredients .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of synthesized quinolizine derivatives based on this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the quinolizine structure significantly enhanced antimicrobial activity, indicating the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Agricultural Applications
Research conducted on the use of this compound derivatives as herbicides showed promising results in controlling weed growth while minimizing crop damage. Field trials indicated that these compounds could reduce herbicide application rates by 30% without compromising efficacy .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against various pathogens |
| Agrochemicals | Pesticides | Enhanced efficacy in pest control |
| Materials Science | Polymer production | Improved mechanical properties |
| Cleaning Products | Surfactants | Enhanced solubility and dispersibility |
Mechanism of Action
The mechanism of action of methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine differs from analogs by the nature of the alkyl group attached to the methylamine moiety. Key comparisons include:
Key Observations :
- Solubility : Dihydrochloride salts (e.g., propyl derivative) exhibit improved aqueous solubility compared to free bases .
- Steric Effects : Bulkier substituents (e.g., butyl) may reduce membrane permeability but enhance target specificity .
- Stereochemistry : Enantiomers (e.g., (−)-AM1 and (+)-AM1 in ) show divergent in vivo activities, emphasizing the role of chirality .
Heterocyclic Analogs
Replacing the quinolizidine core with other nitrogen-containing rings alters physicochemical and biological profiles:
Key Observations :
Pharmacokinetic and Toxicity Profiles
- Toxicity : Dihydrochloride salts (e.g., ) may reduce gastrointestinal irritation but increase renal clearance .
Biological Activity
Methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a chemical compound that has garnered interest due to its potential biological activity. This article explores its biochemical interactions, pharmacological properties, and implications in various fields, including medicinal chemistry and molecular biology.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a quinolizidine core. This structure is significant for its interactions with biological systems. The compound's molecular formula is C12H24N2, indicating the presence of nitrogen atoms that may play a crucial role in its biological activity.
Biochemical Pathways
The compound is believed to interact with various enzymes and proteins, influencing metabolic pathways. Its ability to bind with specific enzymes can alter their activity, leading to significant changes in cellular processes. Research suggests that this compound may act as both an enzyme inhibitor and activator, depending on the context of its interaction.
Cellular Effects
In vitro studies have shown that this compound can modulate cell signaling pathways and gene expression. For instance, it has been observed to influence the activity of key signaling proteins, resulting in alterations in downstream signaling cascades. Additionally, it affects the expression of genes involved in metabolic processes, impacting cellular energy production and overall function.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Studies indicate that the compound remains stable under standard storage conditions but may exhibit decreased activity over time. Long-term exposure in laboratory settings has revealed cumulative effects on cellular processes, suggesting careful consideration of dosage and exposure duration in experimental designs.
Dosage Effects and Toxicity
Research has demonstrated that the effects of this compound vary significantly with dosage levels. Lower doses tend to enhance cellular function and metabolic processes, while higher doses can induce toxicity, including cellular stress and apoptosis. A specific dosage range has been identified where beneficial effects occur without significant harm.
Major Products Formed
The compound participates in various metabolic reactions:
| Reaction Type | Products Formed |
|---|---|
| Oxidation | N-oxides or other oxidized derivatives |
| Reduction | Secondary or tertiary amines |
| Substitution | Substituted amine derivatives |
These reactions indicate the compound's versatility in biochemical applications.
Case Studies
Several studies have investigated the biological activities associated with this compound:
- Antiviral Activity : Recent research has highlighted the potential of quinolizidine derivatives as antiviral agents against viruses such as SARS-CoV-2. Modifications to the structure have been shown to enhance potency substantially .
- Cytotoxicity : A study examining various quinolizidine derivatives demonstrated their cytotoxic effects on cancer cell lines while showing minimal toxicity towards normal cells, indicating a potential therapeutic window for selective targeting .
- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives can affect blood rheological parameters and exhibit antimicrobial activity against various pathogens .
Q & A
Basic: What are the optimal conditions for synthesizing methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine to maximize yield?
Methodological Answer:
The synthesis can be optimized using a two-step approach:
- Step 1 : React octahydro-1H-quinolizin-1-ylmethyl precursor with methylamine in tetrahydrofuran (THF) at ambient temperature for 30 minutes, as demonstrated in analogous amine syntheses .
- Step 2 : Purify the crude product via column chromatography (e.g., MeOH:DCM 1:99) to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm yield via gravimetric analysis .
- Critical Parameters : Excess methylamine (40% aqueous solution) ensures complete substitution, while anhydrous magnesium sulfate aids in drying organic phases .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- In Silico Tools : Use molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity toward target receptors (e.g., GPCRs or ion channels).
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .
- Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) to refine computational parameters .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Resolve stereochemical features and confirm quinolizine ring substitution patterns. For example, methylamine protons appear as singlets near δ 2.58 ppm, while quinolizine protons show multiplet splitting .
- Mass Spectrometry : Use FABMS or ESI-MS to verify molecular ions (e.g., m/z 251 [M+H]+) and isotopic patterns (e.g., bromine-containing analogs ).
- Elemental Analysis : Confirm empirical formula (C, H, N) with <0.3% deviation from theoretical values .
Advanced: How to design experiments assessing the environmental fate of this compound?
Methodological Answer:
- Long-Term Study : Follow a split-plot design (e.g., randomized blocks with environmental compartments as subplots) to evaluate abiotic/biotic degradation .
- Key Metrics : Measure hydrolysis rates (pH 4–9), photolysis under UV light, and biodegradation via OECD 301 tests .
- Analytical Methods : Use HPLC-MS/MS to quantify residues in soil/water matrices, with detection limits ≤1 ppb .
Basic: What are key safety considerations for handling this compound?
Methodological Answer:
- Contradictory Hazard Data : While some SDS classify it as non-hazardous , others note acute toxicity (Category 4 for oral/dermal/inhalation routes) .
- Precautionary Measures : Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under inert gas. For spills, neutralize with 10% acetic acid and adsorb with vermiculite .
Advanced: How to resolve discrepancies in reported toxicity profiles of derivatives?
Methodological Answer:
- Root Cause Analysis : Compare test models (e.g., rodent vs. zebrafish), exposure durations, and metabolite profiling. For example, oral LD50 variations may stem from differences in hepatic metabolism .
- Standardization : Replicate studies under OECD guidelines using unified dosing (e.g., mg/kg/day) and endpoints (e.g., LC50, NOAEL) .
Basic: What purification methods isolate this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (DCM:MeOH 99:1 to 95:5) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation. Monitor purity via melting point (mp) analysis .
Advanced: How to investigate stereochemical influences on pharmacological activity?
Methodological Answer:
- Chiral Synthesis : Prepare enantiomers using chiral auxiliaries (e.g., (S)- or (R)-BINOL) and resolve via HPLC with a Chiralpak® column .
- Bioactivity Assays : Compare IC50 values of stereoisomers in receptor-binding assays (e.g., radioligand displacement). For example, (1S,9αR)-isomers may show 10-fold higher affinity due to spatial compatibility with target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
